![molecular formula C14H23F2NO4 B2881246 (1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate CAS No. 2411591-33-6](/img/structure/B2881246.png)
(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate
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Description
(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C14H23F2NO4 and its molecular weight is 307.338. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Synthesis
The compound has been utilized in the field of chemical synthesis and catalysis. For instance, a related complex, [(N-benzyloxycarbonylprolyl)cyclopentadienyl]-Mo(CO)3 Me, was prepared using a similar amino acid-functionalized cyclopentadienyl-lithium reagent. This complex demonstrated significant catalytic activity in olefin epoxidation, showcasing its potential in catalytic processes (Abrantes et al., 2009).
Intermediate in Synthesis of Agonists
The compound's stereoisomers have been used as intermediates in synthesizing S1P1 receptor agonists, demonstrating its role in the development of pharmaceutical agents. This was shown through a scalable synthesis and isolation process for the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate (Wallace et al., 2009).
Development of Chiral Catalysts
The compound has also been investigated for its use in developing chiral catalysts. For example, the enantiopure salt Δ-Co((S,S)-dpen)32Cl(-)B(C6F5)4(-) acted as an effective hydrogen bond donor catalyst for additions of 1,3-dicarbonyl compounds, illustrating its role in enantioselective chemical reactions (Kumar et al., 2016).
Polymer Synthesis
In polymer science, chiral methylpropargyl ester monomers containing amino acid moieties, including those similar to the compound , have been synthesized and polymerized. These polymers exhibited specific rotation and circular dichroism, indicating their potential in materials science for creating one-handed helical structures (Qu et al., 2009).
Generation of Singlet Oxygen
In biochemistry, related α-dicarbonyl catabolites have been studied for their interactions with amino groups of proteins, which can lead to the generation of singlet oxygen. This indicates the compound's potential relevance in understanding oxidative stress and related biological processes (Massari et al., 2011).
Synthesis of Enantiopure Compounds
The compound has applications in the synthesis of enantiopure compounds. For instance, kinetic resolution methods have been used to efficiently synthesize enantiomers of similar compounds, aiding in the development of stereochemically complex molecules (Davies et al., 2003).
properties
IUPAC Name |
methyl (1R,3R)-1-(2,2-difluoroethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-9-5-6-14(7-9,8-10(15)16)11(18)20-4/h9-10H,5-8H2,1-4H3,(H,17,19)/t9-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWWGEVIPJQEGJ-YMTOWFKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)(CC(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@](C1)(CC(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate |
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